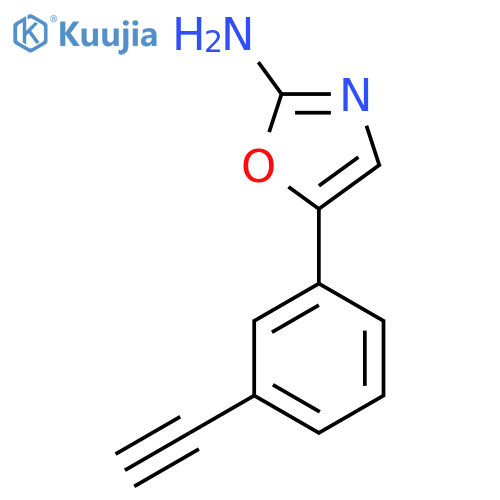

Cas no 2229596-24-9 (5-(3-ethynylphenyl)-1,3-oxazol-2-amine)

5-(3-ethynylphenyl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(3-ethynylphenyl)-1,3-oxazol-2-amine

- 2229596-24-9

- EN300-1755364

-

- インチ: 1S/C11H8N2O/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h1,3-7H,(H2,12,13)

- InChIKey: KZUAQYJWMKJEAB-UHFFFAOYSA-N

- SMILES: O1C(N)=NC=C1C1C=CC=C(C#C)C=1

計算された属性

- 精确分子量: 184.063662883g/mol

- 同位素质量: 184.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- XLogP3: 1.9

5-(3-ethynylphenyl)-1,3-oxazol-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1755364-1.0g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 1g |

$1485.0 | 2023-06-03 | ||

| Enamine | EN300-1755364-5.0g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 5g |

$4309.0 | 2023-06-03 | ||

| Enamine | EN300-1755364-10.0g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 10g |

$6390.0 | 2023-06-03 | ||

| Enamine | EN300-1755364-0.05g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 0.05g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1755364-1g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 1g |

$1485.0 | 2023-09-20 | ||

| Enamine | EN300-1755364-0.5g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 0.5g |

$1426.0 | 2023-09-20 | ||

| Enamine | EN300-1755364-0.25g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 0.25g |

$1366.0 | 2023-09-20 | ||

| Enamine | EN300-1755364-0.1g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 0.1g |

$1307.0 | 2023-09-20 | ||

| Enamine | EN300-1755364-5g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 5g |

$4309.0 | 2023-09-20 | ||

| Enamine | EN300-1755364-2.5g |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine |

2229596-24-9 | 2.5g |

$2912.0 | 2023-09-20 |

5-(3-ethynylphenyl)-1,3-oxazol-2-amine 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

5-(3-ethynylphenyl)-1,3-oxazol-2-amineに関する追加情報

Introduction to 5-(3-ethynylphenyl)-1,3-oxazol-2-amine (CAS No: 2229596-24-9)

5-(3-ethynylphenyl)-1,3-oxazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic amine, featuring an oxazole core linked to a 3-ethynylphenyl moiety, has garnered considerable attention due to its versatile applications in drug discovery and medicinal chemistry. The compound's molecular structure, comprising a fused oxazole ring and an aromatic ethynylbenzene substituent, positions it as a promising candidate for further exploration in therapeutic interventions.

The chemical identity of this compound is unequivocally defined by its Chemical Abstracts Service (CAS) number, 2229596-24-9, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise referencing and facilitates accurate documentation in research papers, patents, and industrial applications. The molecular formula of 5-(3-ethynylphenyl)-1,3-oxazol-2-amine is C₁₁H₈N₂O, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its chemical reactivity and potential biological effects.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-(3-ethynylphenyl)-1,3-oxazol-2-amine, making it more accessible for academic and industrial research. The synthesis typically involves multi-step reactions, including cyclization of appropriate precursors to form the oxazole ring, followed by functionalization with the 3-ethynylphenyl group. These synthetic routes often leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, to introduce the ethynyl moiety with high precision.

The structural features of 5-(3-ethynylphenyl)-1,3-oxazol-2-amine make it an intriguing scaffold for developing novel pharmacological agents. The presence of both the oxazole and ethynylphenyl moieties offers multiple sites for chemical modification, allowing chemists to fine-tune its properties for specific biological targets. The oxazole ring is known for its role in various bioactive molecules due to its ability to engage in hydrogen bonding and stabilize negative charges through its lone pairs. Meanwhile, the ethynylphenyl group introduces hydrophobicity and potential interactions with aromatic residues in biological targets.

In the context of medicinal chemistry, compounds containing the oxazole scaffold have demonstrated efficacy across a range of therapeutic areas. For instance, oxazole derivatives have been explored as antimicrobial agents, antiviral drugs, and even as components in anticancer therapies. The addition of an ethynylphenyl substituent further enhances the structural diversity of these compounds, enabling the exploration of novel pharmacophores that may interact with different biological pathways. This combination makes 5-(3-ethynylphenyl)-1,3-oxazol-2-amine a valuable asset in drug discovery libraries.

Current research endeavors are focusing on elucidating the pharmacological profile of 5-(3-ethynylphenyl)-1,3-oxazol-2-amine through both computational modeling and experimental validation. High-throughput screening (HTS) techniques are being employed to identify potential binding interactions with target enzymes or receptors. Additionally, molecular docking studies are being conducted to predict how this compound might interact with biological macromolecules at an atomic level. These efforts aim to uncover new therapeutic applications or optimize existing ones by leveraging structure-based drug design principles.

The versatility of the 5-(3-ethynylphenyl)-1,3-oxazol-2-amine scaffold also extends to material science applications beyond traditional pharmaceuticals. Its ability to form stable complexes with other molecules makes it a candidate for use in sensor development or as a building block for supramolecular assemblies. Such applications could leverage its unique electronic properties derived from the combination of the oxazole and ethynylphenyl groups. Furthermore, modifications to this core structure may yield derivatives with enhanced stability or bioavailability for medical use.

Ethical considerations and regulatory compliance are paramount when advancing compounds like 5-(3-ethynylphenyl)-1,3-oxazol-2-am ine into clinical development. Ensuring that synthetic pathways are sustainable and that environmental impact is minimized are critical aspects of modern drug discovery practices. Collaborative efforts between academia and industry are fostering innovations in green chemistry that aim to reduce waste and energy consumption during production processes while maintaining high yields and purity standards.

The future prospects for 5-(3-et hyn ylphen yl)-1 , 3 - ox az ol - 2 - am ine appear promising as ongoing research continues to uncover new possibilities for its application. Advances in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are providing deeper insights into its molecular behavior under various conditions. These tools enable researchers to confirm structural integrity throughout synthesis and characterization phases before moving forward with biological evaluations.

In conclusion, 5 -( 3 - eth ynyl phen yl ) - 1 , 3 - ox az ol - 2 - am ine ( CAS No : 2229596 - 24 - 9 ) stands out as an important compound with significant potential across multiple domains including medicine , materials science , an d catalysis . Its unique structural attributes combined wit h recent methodological improvements position it well fo r further exploration . As research progresses ,this molecule is likely to contribute valuable insights into developing next-generation therapeutics or functional materials .

2229596-24-9 (5-(3-ethynylphenyl)-1,3-oxazol-2-amine) Related Products

- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)

- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)

- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)

- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)